4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic pyrrolone derivative characterized by its distinct substituents: a 4-fluorobenzoyl group at position 4, a 4-hydroxyphenyl moiety at position 5, and a pyridin-3-ylmethyl group at position 1 (). This compound belongs to a class of molecules designed for structure-activity relationship (SAR) studies, particularly in medicinal chemistry, where modifications to the aromatic and heterocyclic substituents influence physicochemical properties and biological activity.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c24-17-7-3-16(4-8-17)21(28)19-20(15-5-9-18(27)10-6-15)26(23(30)22(19)29)13-14-2-1-11-25-12-14/h1-12,20,27-28H,13H2/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPENCFHUSHYKOI-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzoyl chloride, 4-hydroxybenzaldehyde, and pyridine derivatives. The key steps include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving the condensation of the aldehyde and amine groups.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the type of substitution, but can include the use of halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a core 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold with several analogs. Key structural variations among analogs include:
Key Observations :
- Aromatic Substituents : The target compound’s 4-hydroxyphenyl group contrasts with electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) or bulky substituents (e.g., tert-butyl in Compound 20), which may alter steric hindrance and electronic interactions.
- Heterocyclic Modifications : The pyridin-3-ylmethyl group provides a nitrogen-rich aromatic system, differing from the furan-2-ylmethyl () or 2-hydroxypropyl () groups, which vary in polarity and hydrogen-bonding capacity.
- Fluorine Placement : The target compound’s 4-fluorobenzoyl group is distinct from analogs with fluorine at position 3 () or lacking fluorine entirely (Compounds 20, 21).
Physicochemical Properties and Stability
Comparative data on melting points, solubility, and stability highlight substituent effects:
Analysis :
- Melting Points : Higher melting points (e.g., 263–265°C for Compound 20) correlate with bulky substituents like tert-butyl, which enhance crystalline packing. The target compound’s hydroxyl groups may reduce crystallinity compared to fluorine-rich analogs.
- Solubility : Hydroxyl and pyridinyl groups in the target compound likely improve aqueous solubility relative to trifluoromethyl- or tert-butyl-containing analogs ().
- Stability: Electron-withdrawing groups (e.g., fluorine in 4-fluorobenzoyl) may enhance metabolic stability compared to non-fluorinated analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
